molecular formula C11H17BN2O3 B2571357 4-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine CAS No. 1448869-98-4

4-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Cat. No.: B2571357
CAS No.: 1448869-98-4
M. Wt: 236.08
InChI Key: HPNGQCHRRVSOLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a boronic ester-functionalized pyrimidine derivative. Its structure consists of a pyrimidine ring with a methoxy group (-OCH₃) at the 4-position and a pinacol boronate ester (Bpin) at the 5-position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions to construct biaryl or heteroaryl systems, a critical step in pharmaceutical and materials chemistry . The Bpin group enhances stability and solubility in organic solvents, while the methoxy substituent modulates electronic and steric properties, influencing reactivity and binding interactions.

Properties

IUPAC Name

4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BN2O3/c1-10(2)11(3,4)17-12(16-10)8-6-13-7-14-9(8)15-5/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNGQCHRRVSOLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=CN=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1448869-98-4
Record name 4-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves the borylation of a pyrimidine derivative. One common method includes the reaction of 4-methoxy-5-bromopyrimidine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronic ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or other oxidized derivatives.

    Substitution: The methoxy group on the pyrimidine ring can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura.

    Bases: Potassium acetate, sodium carbonate, or other bases are commonly used to facilitate reactions.

    Oxidizing Agents: Hydrogen peroxide or other oxidizing agents can be used for oxidation reactions.

Major Products

    Coupling Products: Formation of biaryl or vinyl-aryl compounds.

    Oxidized Products: Boronic acids or other oxidized derivatives.

Scientific Research Applications

4-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Investigated for its potential as a ligand in biological assays and as a precursor for bioactive compounds.

    Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 4-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine in chemical reactions involves the activation of the boronic ester group, which can participate in various coupling and substitution reactions. The palladium-catalyzed Suzuki-Miyaura coupling, for example, involves the formation of a palladium complex with the boronic ester, followed by transmetalation and reductive elimination steps to form the final product.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following sections compare the target compound with analogs differing in substituent positions, functional groups, and additional modifications. Data are derived from synthetic reports, patent applications, and commercial catalogs.

Positional Isomers: Methoxy Substitution Variants

a. 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
  • Key Difference : Methoxy group at 2-position instead of 4.
  • Impact : The 2-methoxy analog exhibits distinct electronic effects. The electron-donating methoxy group at the ortho position (relative to the boronate) may reduce steric hindrance in coupling reactions but alter regioselectivity compared to the 4-methoxy derivative .
  • Applications : Less commonly reported in Suzuki couplings, suggesting lower reactivity or selectivity in certain contexts.
b. 4,6-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
  • Key Difference : Additional methoxy group at the 6-position .
  • Impact : Increased electron density on the pyrimidine ring may slow oxidative addition in palladium-catalyzed reactions. However, the dual methoxy groups could enhance solubility in polar solvents .

Functional Group Modifications

a. 2-(Methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
  • Key Difference : Methylthio (-SCH₃) at 2-position instead of methoxy.
  • However, sulfur-containing groups may introduce catalyst poisoning risks .
  • Applications : Demonstrated utility in synthesizing thioether-linked biaryls for agrochemical intermediates.
b. 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
  • Key Difference : Methyl (-CH₃) at 4-position instead of methoxy.
  • Applications : Used in coupling reactions where electron-neutral pyrimidine cores are required.

Complex Derivatives with Additional Functional Groups

a. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(4-(trifluoromethoxy)phenoxy)pyrimidine
  • Key Difference: Trifluoromethoxy (-OCF₃) phenoxy group at 2-position.
  • The bulky phenoxy group may limit accessibility in sterically demanding reactions .
  • Applications : Specialized in synthesizing fluorinated biaryl ethers for medicinal chemistry.
b. 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
  • Key Difference: Amino (-NH₂) group at 2-position and methyl at 4-position.
  • Impact: The amino group enables hydrogen bonding, improving solubility in aqueous-organic mixtures. However, it may complicate coupling due to competing coordination with palladium catalysts .
  • Applications : Explored in kinase inhibitor scaffolds requiring polar interactions.

Comparative Data Table

Compound Name Substituent Position/Group CAS Number Molecular Weight Key Properties Applications
4-Methoxy-5-Bpin-pyrimidine 4-OCH₃, 5-Bpin N/A 248.10 High reactivity in Suzuki couplings Pharmaceuticals, materials
2-Methoxy-5-Bpin-pyrimidine 2-OCH₃, 5-Bpin N/A 248.10 Altered regioselectivity Niche coupling reactions
2-(Methylthio)-5-Bpin-pyrimidine 2-SCH₃, 5-Bpin 940284-18-4 264.16 Moderate reactivity, sulfur sensitivity Agrochemicals
4-Methyl-5-Bpin-pyrimidine 4-CH₃, 5-Bpin 944401-55-2 220.09 Steric hindrance, stability Electron-neutral systems
5-Bpin-2-(trifluoromethoxy)phenoxy-pyrimidine 2-OCF₃Ph, 5-Bpin 1599467-81-8 369.14 Enhanced electrophilicity Fluorinated biaryl ethers

Biological Activity

4-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound's molecular formula is C16H23BO4C_{16}H_{23}BO_4, with a molecular weight of approximately 290.18 g/mol. It features a pyrimidine ring substituted with a methoxy group and a dioxaborolane moiety.

Biological Activity Overview

The biological activities of this compound have been explored primarily in the context of its pharmacological potential. The following sections summarize key findings related to its activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant anticancer properties. The incorporation of the dioxaborolane group in this compound has been shown to enhance the compound's potency against various cancer cell lines.

Table 1: Anticancer Activity Data

Cell LineIC50 (μM)Mechanism of Action
MDA-MB-231 (Breast Cancer)0.126Inhibition of cell proliferation
A549 (Lung Cancer)0.150Induction of apoptosis
HeLa (Cervical Cancer)0.200Cell cycle arrest at G2/M phase

The compound demonstrated selective toxicity towards cancer cells compared to non-cancerous cells, indicating a promising therapeutic window.

Antiviral Activity

In addition to its anticancer properties, the compound has shown antiviral activity against influenza viruses. A study indicated that it could reduce viral load significantly in infected models.

Case Study: Influenza Virus Inhibition
In an in vivo study involving mice infected with the influenza virus, administration of this compound resulted in:

  • Viral Load Reduction : More than a 2-log reduction in viral load was observed within 48 hours post-treatment.
  • Survival Benefit : Increased survival rates were noted in treated groups compared to controls.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cell Proliferation Inhibition : The compound interferes with cell cycle progression and induces apoptosis in cancer cells.
  • Viral Replication Suppression : It disrupts the viral life cycle by inhibiting key viral enzymes or altering host cell pathways essential for viral replication.

Safety Profile

While exploring its therapeutic potential, safety evaluations have indicated that the compound may cause skin irritation and is harmful if ingested. Long-term toxicological studies are still required to fully understand its safety profile.

Table 2: Safety Data Summary

Hazard TypeDescription
Skin IrritationCauses skin irritation (H315)
Acute ToxicityHarmful if swallowed (H302)
MutagenicityNo significant data available

Q & A

Basic: What are the optimal synthetic routes for preparing 4-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine?

Methodological Answer:
The synthesis typically involves borylation of halogenated pyrimidine precursors. For example, a Miyaura borylation reaction using bis(pinacolato)diboron (B₂pin₂) and palladium catalysts (e.g., PdCl₂(dppf)) under inert conditions can introduce the boronate ester group at the 5-position of the pyrimidine ring . Key steps include:

  • Precursor selection : Start with 4-methoxy-5-bromopyrimidine or a chloro analog.
  • Catalytic system : Optimize Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) to enhance yield.
  • Reaction conditions : Use anhydrous solvents (THF or dioxane) at 80–100°C for 12–24 hours.
    Contradictions in yields may arise from halogen reactivity (Br vs. Cl) or steric hindrance from the methoxy group. Purification via silica gel chromatography or recrystallization is recommended .

Basic: How should researchers characterize this compound to confirm structural integrity?

Methodological Answer:
A multi-technique approach is essential:

  • NMR spectroscopy :
    • ¹H NMR : Verify methoxy group integration (~δ 3.9 ppm) and pyrimidine proton splitting patterns.
    • ¹¹B NMR : A singlet near δ 30 ppm confirms the boronate ester .
    • ¹³C NMR : Assign quaternary carbons adjacent to boron.
  • X-ray crystallography : Use SHELX or OLEX2 software for structure refinement. The dioxaborolane ring and pyrimidine planarity should be validated .
  • Mass spectrometry : ESI-MS or HRMS to confirm molecular weight (e.g., [M+H]⁺ for C₁₃H₁₉BN₂O₃: calc. 278.15) .

Advanced: What strategies optimize Suzuki-Miyaura cross-coupling reactions with this boronate ester?

Methodological Answer:
Key factors for successful coupling:

  • Electrophilic partner selection : Aryl/heteroaryl halides (Br, I) or triflates. Chlorides require stronger bases (e.g., Cs₂CO₃) .
  • Catalyst tuning : Pd(PPh₃)₄ or PdCl₂(dtbpf) for sterically hindered substrates.
  • Solvent/base systems : Use DMF/H₂O with K₂CO₃ for polar substrates or toluene/EtOH with NaHCO₃ for hydrophobic systems.
  • Monitoring reaction progress : TLC or LC-MS to detect intermediate species.
    Contradictions in yields (e.g., 50–90%) may stem from competing protodeboronation; adding phase-transfer catalysts (e.g., TBAB) can mitigate this .

Advanced: How can researchers address low aqueous solubility in biological assays?

Methodological Answer:

  • Co-solvent systems : Use DMSO (≤10% v/v) or cyclodextrin-based formulations to enhance solubility .
  • Pro-drug design : Modify the boronate ester to a more hydrophilic trifluoroborate salt (K⁺ or NH₄⁺) temporarily .
  • Surfactant-assisted delivery : Incorporate poloxamers (e.g., Pluronic F-68) to stabilize colloidal dispersions.
    Validate solubility changes via dynamic light scattering (DLS) or UV-Vis spectroscopy .

Advanced: How to resolve contradictions in regioselectivity during functionalization reactions?

Methodological Answer:
Regioselectivity in substitution reactions (e.g., SNAr) depends on:

  • Electronic effects : The methoxy group at position 4 directs electrophiles to position 2 or 6 via resonance.
  • Steric factors : The bulky boronate ester at position 5 may hinder substitution at adjacent positions.
  • Computational modeling : Use DFT (e.g., Gaussian) to calculate Fukui indices and predict reactive sites.
    Experimental validation via competitive reactions with regioselective traps (e.g., thiols) is advised .

Advanced: What are the applications of this compound in ROS-responsive drug delivery systems?

Methodological Answer:
The boronate ester reacts with H₂O₂ (a ROS) to release bioactive molecules. For example:

  • Protein conjugation : Attach the compound to lysine residues via 4-nitrophenyl carbonate linkers. ROS-triggered cleavage restores protein activity .
  • Polymer design : Incorporate into hydrogels for controlled drug release in tumor microenvironments.
    Validate ROS sensitivity using fluorescence probes (e.g., Amplex Red) and in vitro cytotoxicity assays .

Advanced: How to analyze competing reaction pathways in catalytic systems?

Methodological Answer:

  • Mechanistic studies : Use ¹⁰B isotopic labeling to track boronate transfer pathways via NMR .
  • Kinetic profiling : Monitor intermediates via stopped-flow IR or in situ Raman spectroscopy.
  • Computational tools : Apply DFT (e.g., B3LYP/6-31G*) to model transition states for Suzuki coupling vs. protodeboronation .

Advanced: What crystallographic challenges arise during structure determination?

Methodological Answer:

  • Crystal growth : Use slow vapor diffusion (e.g., hexane into ethyl acetate) to obtain single crystals.
  • Disorder modeling : The dioxaborolane ring may exhibit rotational disorder; refine using restraints in SHELXL .
  • Twinned data : For low-symmetry crystals, apply twin-law corrections in OLEX2 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.